Bicyclo[2.2.1]heptan-1-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bicyclo[2.2.1]heptan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-3-1-6(5-7)2-4-7;/h6H,1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHKYNDIOQMIQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505507 | |
| Record name | Bicyclo[2.2.1]heptan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75934-56-4 | |
| Record name | 75934-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]heptan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[2.2.1]heptan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Reactivity Studies of Bicyclo 2.2.1 Heptan 1 Amine and Its Derivatives
Mechanistic Pathways of Diazotization Reactions in Bridgehead Amine Systems
The diazotization of primary amines is a cornerstone reaction in organic synthesis, typically proceeding through the formation of a diazonium salt. However, when the amine is situated at a bridgehead carbon of a rigid bicyclic system, such as in Bicyclo[2.2.1]heptan-1-amine, the reaction pathway and the stability of the intermediates are dramatically altered.
The generally accepted mechanism for diazotization involves the reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a nitrosonium ion, which is then attacked by the amine. Subsequent proton transfers and elimination of water lead to the formation of the diazonium ion. byjus.com
For Bicyclo[2.2.1]heptan-1-amine, this process leads to the formation of the Bicyclo[2.2.1]heptan-1-yl diazonium ion. Unlike more stable aliphatic or aromatic diazonium salts, bridgehead diazonium ions derived from strained bicyclic systems are exceptionally unstable. Research indicates that the Bicyclo[2.2.1]heptane-1-diazonium ion, for instance, shows no propensity to undergo azo-coupling reactions, a characteristic reaction of more stable diazonium species. researchgate.net This lack of reactivity in coupling reactions is a strong indicator of its fleeting existence and rapid decomposition.
The primary reason for this instability is the high energy of the resulting bridgehead carbocation that is formed upon the loss of dinitrogen (N₂). The geometry of the bicyclo[2.2.1]heptane skeleton prevents the carbocation from adopting the ideal planar geometry, leading to significant angle strain. The solvolysis of 1-bicyclo[2.2.1]heptyl derivatives is exceedingly slow, with rates reported to be 10¹¹ times slower than that of t-butyl derivatives, highlighting the extreme reluctance of this system to form a bridgehead cation. researchgate.net
The decomposition of the Bicyclo[2.2.1]heptan-1-yl diazonium ion, therefore, proceeds rapidly via an Sɴ1-like mechanism to generate the highly strained and reactive 1-bicyclo[2.2.1]heptyl cation. The fate of this carbocation is then dictated by the reaction conditions, particularly the solvent, which can act as a nucleophile to trap the cation, or by potential rearrangement pathways to alleviate ring strain.
Nucleophilic Reactivity of the Amine Functionality within the Bicyclo[2.2.1]heptane Scaffold
The nucleophilicity of an amine is largely governed by the availability of its lone pair of electrons to attack an electrophilic center. In the case of Bicyclo[2.2.1]heptan-1-amine, the rigid cage-like structure holds the nitrogen's lone pair in a fixed and sterically accessible position, which can enhance its nucleophilicity compared to acyclic amines where bond rotation can lead to steric hindrance. It has been suggested that due to the "tucked back" nature of the alkyl groups in bridgehead amines, the lone pair on the nitrogen is more exposed and readily available for donation, making them more nucleophilic. quora.com
However, the inherent strain of the bicyclic system can also influence the electronic properties and, consequently, the reactivity of the amine. A kinetic study on the alkylation of 1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one, a derivative of the target compound, revealed a reduced nucleophilicity compared to other structurally related amines. nih.gov This study demonstrated that while the amine reacts with methyl iodide and allyl bromide via a standard Sɴ2 mechanism, its reaction with benzyl (B1604629) bromide proceeds through an Sɴ1 mechanism, a departure from the behavior of the other amines studied. nih.gov This suggests that the rigid framework can influence the transition state energy of nucleophilic substitution reactions.
The table below summarizes the kinetic data for the alkylation of 1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one and related amines, illustrating its comparative reactivity.
| Amine | Electrophile | Reaction Mechanism | Relative Rate Constant (k_rel) |
|---|---|---|---|
| 1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one | Methyl Iodide | Sɴ2 | 1.0 |
| Isobornylamine | Methyl Iodide | Sɴ2 | - |
| 1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one | Allyl Bromide | Sɴ2 | 1.0 |
| Isobornylamine | Allyl Bromide | Sɴ2 | - |
| 1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one | Benzyl Bromide | Sɴ1 | - |
| Isobornylamine | Benzyl Bromide | Sɴ2 | - |
Data adapted from a study on 1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one. A direct comparison of relative rate constants for isobornylamine was not provided in the source. nih.gov
Conformational Effects on Reactivity in Bicyclo[2.2.1]heptane Amines
The bicyclo[2.2.1]heptane skeleton is conformationally rigid, with a significant amount of inherent ring strain, estimated to be around 17.5 kcal/mol. masterorganicchemistry.com This rigidity has a profound impact on the reactivity of substituents, as it restricts the conformational changes that are often necessary to reach a reaction's transition state.
For Bicyclo[2.2.1]heptan-1-amine, the fixed geometry of the bicyclic system dictates the orientation of the amino group and its lone pair of electrons. This can lead to stereoelectronic effects that influence reactivity. For instance, the rigid framework can hinder backside attack in Sɴ2 reactions at the bridgehead carbon, making such reactions highly unfavorable.
Furthermore, the strain within the bicyclic system can affect the stability of intermediates and transition states. A study on N-acyl and N-nitroso derivatives of 7-azabicyclo[2.2.1]heptane revealed that the bicyclic structural constraint lowers the rotational barriers around the N-CO and N-NO bonds by 1.2 and 6.5 kcal/mol, respectively, compared to their unstrained acyclic analogs. cdnsciencepub.com This demonstrates that the strain of the bicyclic system can influence the energetics of conformational changes even in functional groups attached to the ring.
The table below presents typical bond angle information for the bicyclo[2.2.1]heptane skeleton, which underscores the structural strain.
| Bond Angle | Typical Value (°) | Ideal sp³ Value (°) | Deviation (°) |
|---|---|---|---|
| C2-C1-C6 | ~102 | 109.5 | ~7.5 |
| C2-C1-C7 | ~102 | 109.5 | ~7.5 |
| C6-C1-C7 | ~96 | 109.5 | ~13.5 |
Note: These are approximate values and can vary depending on substitution.
Computational and Theoretical Chemistry of Bicyclo 2.2.1 Heptan 1 Amine Hydrochloride
Quantum Mechanical Calculations for Electronic Structure and Molecular Geometry
Quantum mechanical (QM) calculations are fundamental to elucidating the intrinsic properties of molecules like Bicyclo[2.2.1]heptan-1-amine hydrochloride. These methods solve the Schrödinger equation to provide detailed information about electron distribution and stable molecular conformations.
Detailed research findings indicate that for bicyclic systems such as 7-azabicyclo[2.2.1]heptane derivatives, QM calculations are crucial for investigating unusual geometric parameters. For instance, studies have focused on the pyramidalization of the nitrogen atom within the bicyclic framework, a deviation from the typical planar geometry of amides. This distortion, induced by the rigid norbornane-like ring system, significantly influences the molecule's reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT), often with functionals like B3LYP, are employed to assess molecular structure, vibrational frequencies, and the topologies of frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity. The choice of basis set, such as 6-31G**, is critical for accurately modeling these structural and electronic properties. By applying these established QM methods to this compound, one can precisely calculate bond lengths, bond angles, and the charge distribution, particularly around the protonated amine group, which is crucial for its interactions.
| Computational Method | Basis Set | Calculated Property | Finding/Observation | Reference |
|---|---|---|---|---|
| DFT (B3LYP) | 6-31G** | Molecular Geometry | Analysis of nitrogen atom pyramidalization in related 7-azabicyclo[2.2.1]heptane amides. | |
| MP2 | 6-311++G(d,p) | Bond Angles | Determination of strain-induced deviations from ideal tetrahedral or trigonal planar geometries. | |
| DFT | Not Specified | Frontier Molecular Orbitals (HOMO/LUMO) | Identification of electron-rich (amine) and electron-poor regions, predicting sites for nucleophilic/electrophilic attack. | |
| QCSID(T) | 6-311++G(2d,2p) | Single Point Energy | Accurate calculation of molecular energy to determine the most stable conformation. |
Predictive Modeling of Reactivity and Stereoselectivity in Bicyclo[2.2.1]heptane Amine Transformations
The stereochemistry of reactions involving the bicyclo[2.2.1]heptane core is notoriously difficult to control and predict due to its rigid structure. Predictive modeling, incorporating machine learning and quantitative structure-activity relationship (QSAR) approaches, offers a powerful tool to understand and forecast the outcomes of transformations involving this compound.
Understanding stereoselectivity often relies on analyzing subtle differences in steric and electronic effects within competing reaction pathways. Computational models can quantify these effects. For example, in cycloaddition reactions to form bicyclo[2.2.1]heptane products, theoretical calculations can determine the Gibbs free energy of different transition states, predicting which regio- or stereoisomer is favored. Machine learning algorithms, such as LASSO and Random Forest models, have been successfully used to quantitatively predict the stereoselectivity of chemical reactions by capturing complex interactions between various molecular features. These models can be trained on datasets of reactions involving similar bicyclic amines to predict the stereochemical outcome of new transformations with high accuracy. For Bicyclo[2.2.1]heptan-1-amine, such models could predict the facial selectivity of electrophilic additions or the stereochemical course of nucleophilic substitution at adjacent positions, guided by the steric hindrance imposed by the bicyclic cage.
| Modeling Approach | Key Input Features | Predicted Outcome | Relevance to Bicyclo[2.2.1]heptan-1-amine |
|---|---|---|---|
| Transition State Theory (DFT) | Reactant/Product Geometries, Solvation Model | Reaction Energy Barriers (ΔG‡), Stereoisomer Ratios | Predicts whether reactions proceed via endo or exo transition states. |
| Machine Learning (e.g., Random Forest) | Molecular Descriptors (Steric, Electronic), Reaction Conditions | Enantiomeric Excess (ee), Diastereomeric Ratio (dr) | Provides quantitative predictions of stereoselectivity for asymmetric syntheses. |
| Predictive Outcome Models | Substituent Position, Steric Hindrance | Favorable vs. Unfavorable Reaction Sites | Guides derivatization by identifying sterically accessible positions for transformation. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While the bicyclo[2.2.1]heptane skeleton is rigid, the amine substituent and its interactions with the surrounding environment are dynamic. Molecular dynamics (MD) simulations provide a computational microscope to observe the time-resolved behavior of this compound in various environments, such as in solution.
MD simulations model the movement of atoms over time by solving Newton's equations of motion, using a force field to describe the underlying potential energy surface. For this compound, MD simulations can reveal the conformational preferences of the amine group, the stability of the salt bridge with the chloride ion, and the structure of the surrounding solvent shell. This is crucial for understanding its solubility and how it interacts with other molecules, such as biological receptors or reactants in a solvent cage. By simulating the system over nanoseconds or longer, MD can map the energy landscape, identify low-energy conformations, and characterize key intermolecular interactions like hydrogen bonds between the ammonium (B1175870) group and water molecules or other polar solvents.
| Simulation Parameter | Information Obtained | Significance for this compound |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Conformational stability of the bicyclic core. | Confirms the rigidity of the scaffold over the simulation time. |
| Radial Distribution Function (RDF) | Solvent structuring around the molecule, ion pairing. | Characterizes the hydration shell around the -NH3+ group and its interaction with the Cl- ion. |
| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds with solvent or other molecules. | Quantifies the strength and dynamics of interactions governing solubility and binding. |
| Potential of Mean Force (PMF) | Free energy profile of conformational changes or binding/unbinding events. | Calculates the energy required for the molecule to approach and interact with a target. |
Computational Docking Studies for Molecular Recognition and Binding Mode Analysis
In the context of medicinal chemistry, derivatives of bicyclo[2.2.1]heptan-amine are explored as ligands for various biological targets. Computational docking is a technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Docking algorithms systematically search for possible binding poses of the ligand (Bicyclo[2.2.1]heptan-1-amine) within the active site of a protein, evaluating each pose using a scoring function that estimates the binding affinity. Studies on related bicyclo[2.2.1]heptan-2-amine derivatives have used docking to probe their binding at targets like human adenosine receptors. Such studies can reveal key interactions, such as hydrogen bonds between the amine group and specific amino acid residues (e.g., asparagine), and hydrophobic interactions involving the bicyclic cage. The results of docking can explain the selectivity of a ligand for a particular receptor and guide the design of new derivatives with improved potency and specificity. For this compound, docking studies would be instrumental in identifying potential biological targets and understanding the structural basis for its molecular recognition.
| Parameter | Description | Example Value/Finding |
|---|---|---|
| Binding Affinity (Scoring Function) | Estimated free energy of binding (e.g., in kcal/mol). Lower values indicate stronger binding. | -7.5 kcal/mol |
| Predicted Pose | The 3D orientation of the ligand in the receptor's binding site. | Amine group oriented towards a negatively charged aspartate residue. |
| Key Intermolecular Interactions | Specific hydrogen bonds, ionic interactions, or van der Waals contacts. | Hydrogen bond between -NH3+ and ASP112; Hydrophobic packing of the bicyclic cage with LEU245 and PHE249. |
| Ligand Efficiency | Binding energy normalized by the number of heavy atoms. | 0.42 kcal/mol per heavy atom. |
Role in Advanced Organic Synthesis and Molecular Design
Bicyclo[2.2.1]heptan-1-amine as a Core Building Block for Diverse Molecular Architectures
The bicyclo[2.2.1]heptane framework, also known as the norbornane (B1196662) skeleton, is a privileged structure found in numerous functional compounds, including bioactive natural products. rsc.orgsemanticscholar.org The amine functional group at the bridgehead position of Bicyclo[2.2.1]heptan-1-amine provides a reactive site for a multitude of chemical transformations, allowing it to serve as a versatile building block in organic synthesis. cymitquimica.comontosight.ai Its rigid structure can influence the reactivity and interactions of the molecules synthesized from it. cymitquimica.com
This compound is a precursor for creating more complex molecules with potential biological activity. ontosight.ai The unique three-dimensional conformation of the bicyclo[2.2.1]heptane system makes its derivatives subjects of interest in medicinal chemistry. cymitquimica.com Synthetic methods, such as the Diels-Alder reaction, are employed to create bicyclo[2.2.1]heptane skeletons with functionalized bridgeheads, which can then be used as versatile building blocks for further synthesis. nih.govresearchgate.net The development of these building blocks is crucial for accessing novel molecular architectures. nih.gov For example, camphor-derived diamines, which share the bicyclo[2.2.1]heptane core, are used to prepare complex heterocyclic structures like benzo[d]imidazoles. mdpi.com
Design and Synthesis of Conformationally Constrained Peptidomimetics and Turn Mimics
The rigid bicyclo[2.2.1]heptane scaffold is particularly valuable in the design of peptidomimetics—molecules that mimic the structure and function of peptides. This rigidity helps to lock the molecule into a specific three-dimensional shape, which is a widely used strategy in drug discovery. nih.gov By incorporating the bicyclo[2.2.1]heptane amine core, chemists can create conformationally constrained peptide analogs.
Research has focused on synthesizing polyfunctionalized azabicyclic peptidomimetics using derivatives like 7-azabicyclo[2.2.1]heptane-2-carboxylic acid. researchgate.net Molecular modeling and NMR studies of these compounds have revealed robust, folded conformations that resemble β-turns, which are critical secondary structures in peptides. researchgate.net The nitrogen-containing bicyclic structures, known as aza-bicyclo[2.2.1]heptanes, are promising for the creation of new biomimetic scaffolds. acs.orgacs.org These scaffolds serve as templates to which pharmacophoric groups can be attached, aiding in the development of ligands that can interact with specific biological targets. researchgate.net
Precursors for Polymeric Materials and Industrial Chemicals
Derivatives of bicyclo[2.2.1]heptane amine are important monomers in the field of materials science for the synthesis of advanced polymers. ontosight.ai Specifically, cycloaliphatic diamines like bis(aminomethyl)norbornane (B1581727), which is structurally related to bicyclo[2.2.1]heptan-1-amine, are used to create novel polymers.
The incorporation of the rigid norbornane unit into the polymer backbone imparts significant advantages to the resulting materials. These polymers, including polyamides and polyimides, often exhibit high thermal stability and enhanced mechanical strength. For instance, fully nonaromatic polyimides derived from bis(aminomethyl)norbornane demonstrate thermal stability with decomposition temperatures around 450°C and high glass transition temperatures exceeding 290°C. Bicyclic amines can also be polymerized through cationic mechanisms. mdpi.com Beyond polymers, bicyclo[2.2.1]heptane derivatives are useful as materials for producing base oil for traction drive fluids used in automotive and industrial machines. google.com
Integration of Bicyclo[2.2.1]heptane Amine Scaffolds in Target-Oriented and Diversity-Oriented Synthesis
The bicyclo[2.2.1]heptane scaffold is a cornerstone in both target-oriented synthesis (TOS) and diversity-oriented synthesis (DOS). rsc.orgsemanticscholar.org TOS focuses on the efficient synthesis of a single, complex target molecule, often a natural product. In contrast, DOS aims to rapidly generate a wide variety of structurally diverse molecules for screening in drug discovery. cam.ac.uk
The development of enantioselective methods to produce functionalized bicyclo[2.2.1]heptanes is critical for both strategies, as it allows for the creation of biologically significant molecules. rsc.orgsemanticscholar.org The bicyclo[2.2.1]heptene moiety has been identified as a versatile scaffold well-suited for broadening the scope of multicomponent reactions, which are powerful tools in diversity-oriented synthesis. researchgate.net For example, DOS campaigns have been used to create libraries of compounds based on a bicyclic amine core to discover new antibacterial agents. cam.ac.uk Similarly, aminocatalytic strategies in DOS have been employed to generate bicyclo[2.2.1]heptane frameworks found in molecules with antiviral and antifungal properties. encyclopedia.pub
Catalytic Applications and Ligand Development from Bicyclo 2.2.1 Heptan 1 Amine Scaffold
Development of Chiral Auxiliaries and Ligands Based on Bicyclo[2.2.1]heptane Amines
The bicyclo[2.2.1]heptane structure is a privileged scaffold in asymmetric synthesis, lending its rigid framework to the design of effective chiral auxiliaries and ligands. nih.govacsgcipr.org Chiral auxiliaries are compounds that temporarily attach to a substrate, direct a stereoselective reaction, and are subsequently removed. The well-defined stereochemistry of bicyclo[2.2.1]heptane amine derivatives makes them excellent candidates for this role. For instance, bornanesultam, a well-known chiral auxiliary, is derived from the bicyclo[2.2.1]heptane skeleton and demonstrates the potential of this structural motif. acsgcipr.org
Researchers have synthesized a variety of chiral ligands based on this framework. The synthesis of N-aryl substituted chiral 1,4-amino alcohols from a meso-anhydride precursor—the cycloadduct of cyclopentadiene (B3395910) and maleic anhydride—showcases a pathway to novel ligands. nih.gov These ligands have been effectively tested in asymmetric transformations, including borane (B79455) reductions and enantioselective diethylzinc (B1219324) additions to aldehydes. nih.gov Similarly, chiral norbornene derivatives, synthesized via Diels-Alder reactions, serve as precursors to a wide range of chiral ligands. rsc.org The development of these ligands is critical for transition-metal catalysis, where the ligand's structure dictates the enantioselectivity of the reaction. acsgcipr.org The synthesis of compounds like N-(Bicyclo[2.2.1]heptan-2-yl)picolinamide further illustrates the modification of the bicycloheptane (B81988) amine scaffold to create ligands for catalytic applications. researchgate.net
Application in Asymmetric Organocatalysis and Hydrogen Bond Catalysis
Asymmetric organocatalysis, which uses small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry. sciengine.comresearchgate.net Bicyclo[2.2.1]heptane amine derivatives are particularly suited for this role, especially in reactions mediated by hydrogen bonding. The amine group can act as a Lewis base or participate in hydrogen bond donation, activating substrates and controlling the stereochemical outcome of a reaction. mdpi.com
A notable application is in formal [4+2] cycloaddition reactions to produce highly functionalized bicyclo[2.2.1]heptane-1-carboxylates. acsgcipr.orgnih.gov This transformation can be achieved with high enantioselectivity using a chiral tertiary amine as an organocatalyst, which operates through a hydrogen bond catalysis mechanism. acsgcipr.org Bifunctional organocatalysts, which contain both a hydrogen-bond donor and a tertiary amine, are at the forefront of noncovalent organocatalysis. sciengine.com Catalysts derived from camphor, a bicyclo[2.2.1]heptane derivative, have been developed for this purpose. These systems can simultaneously activate and coordinate both the nucleophile and the electrophile, leading to high efficiency and stereoselectivity. sciengine.com This approach allows for the synthesis of complex molecules under mild, metal-free conditions, which is highly desirable in pharmaceutical and fine chemical production. acsgcipr.org
Design of C2-Symmetric Bicyclo[2.2.1]heptadiene Ligands for Asymmetric Transition Metal Catalysis
The concept of C2 symmetry, where a molecule has a twofold rotational axis, is a powerful design element in creating chiral ligands for asymmetric transition metal catalysis. C2-symmetric ligands based on the bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) scaffold have proven to be highly effective. These chiral dienes coordinate to a metal center, creating a well-defined and asymmetric environment that forces a reaction to proceed with high enantioselectivity.
New families of C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes have been prepared in an enantiomerically pure form. These ligands are often isolated as stable rhodium complexes, such as [RhCl(diene)]2. These chiral rhodium complexes have demonstrated exceptional activity and enantioselectivity in catalytic asymmetric reactions. For example, in the 1,4-addition of phenylboronic acid to cyclic enones and the 1,2-addition to N-sulfonylimines, enantiomeric excesses (ee) of up to 99% have been achieved. The success of these ligands highlights the tunability of the bicyclo[2.2.1]heptane framework, where modifications to the substituents on the diene can be used to optimize catalytic performance for specific reactions.
| Reaction Type | Catalyst/Ligand System | Substrate | Enantiomeric Excess (ee) |
| 1,4-Addition | Rh(I) / C2-Symmetric Bicyclo[2.2.1]heptadiene | Cyclic Enone + Phenylboronic Acid | Up to 99% |
| 1,2-Addition | Rh(I) / C2-Symmetric Bicyclo[2.2.1]heptadiene | N-sulfonylimine + Phenylboronic Acid | Up to 99% |
Exploration of Chiral Micellar Catalysts Derived from Substituted Norbornanes
Micellar catalysis involves the use of surfactants to create nanoreactors (micelles) in an aqueous medium, allowing organic reactions to proceed in water. acsgcipr.org This approach aligns with the principles of green chemistry by reducing the need for volatile organic solvents. The exploration of chiral catalysts that also have surfactant properties is an emerging field that combines the benefits of asymmetric catalysis and micellar catalysis.
While the direct application of bicyclo[2.2.1]heptan-1-amine hydrochloride as a micellar catalyst is not extensively documented, the norbornane (B1196662) scaffold is a viable platform for designing such systems. Researchers have successfully synthesized a range of norbornane-based amphiphiles by incorporating both hydrophobic (e.g., long carbon chains) and hydrophilic components onto the rigid bicyclic core. These amphiphilic molecules have been shown to self-assemble in water to form aggregates like vesicles and micelles.
The next logical step is to integrate a catalytically active, chiral amine moiety into such a norbornane-based amphiphile. By analogy with other chiral organocatalytic surfactants, a chiral norbornane amine derivative could be designed to self-assemble into micelles, where the asymmetric reactions would take place in the hydrophobic core of the aggregates. This would create a chiral microenvironment for the reaction, potentially leading to high enantioselectivity in an aqueous medium. The development of such catalysts derived from substituted norbornanes represents a promising direction for sustainable asymmetric synthesis.
Advanced Methodologies for Structural and Stereochemical Characterization of Bicyclo 2.2.1 Heptan 1 Amine Hydrochloride
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR, 2D Techniques) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like bicyclo[2.2.1]heptan-1-amine hydrochloride. While specific spectral data for this exact compound is not widely published, analysis of closely related bicyclo[2.2.1]heptane amine derivatives provides a strong basis for predicting its spectral features.
¹H NMR Spectroscopy is anticipated to reveal a complex pattern of signals due to the rigid, strained bicyclic system. The protons on the bicyclic framework would exhibit distinct chemical shifts and coupling constants, characteristic of their specific spatial relationships (endo vs. exo positions). The bridgehead protons are expected to show unique resonances. The presence of the amine hydrochloride group would influence the chemical shifts of adjacent protons, and the amine protons themselves would likely appear as a broad signal.
¹³C NMR Spectroscopy provides information on the carbon framework of the molecule. Each carbon atom in the bicyclo[2.2.1]heptane skeleton is expected to produce a distinct signal, with the bridgehead carbons and the carbon bearing the amino group (C1) being readily identifiable. The chemical shifts would be indicative of the strained ring system. For a related protected bicyclo[2.2.1]heptane amine, ¹³C NMR data has been reported, offering a reference for the expected chemical shift ranges. researchgate.net
Illustrative ¹³C NMR Data for a Related Bicyclo[2.2.1]heptane Derivative
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-5 | 213.62 |
| C-2 | 60.79 |
| C-1 | 53.51 |
| C-7 | 49.29 |
| C-4 | 46.93 |
| C-6 | 45.91 |
| C-3 | 32.65 |
Data is for a related chloro- and protected hydroxymethyl-substituted bicyclo[2.2.1]heptan-2-ol and is provided for illustrative purposes. researchgate.net
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, mass spectrometry would be used to confirm the molecular formula (C₇H₁₄ClN). sigmaaldrich.com
In a typical mass spectrum, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
Expected Mass Spectrometry Data
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄ClN |
| Molecular Weight | 147.65 g/mol |
Chromatographic Techniques for Stereoisomer Separation and Purity Assessment
Chromatographic techniques are essential for the separation of stereoisomers and the assessment of the purity of this compound. Due to the potential for stereoisomerism in substituted bicyclo[2.2.1]heptane systems, methods that can separate enantiomers and diastereomers are particularly important.
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation of enantiomers. acs.org For related bicyclo[2.2.1]heptane derivatives, chiral stationary phases (CSPs) based on polysaccharides have proven effective. The choice of the chiral column and the mobile phase is critical for achieving good separation. The development of a chiral separation method would involve screening different chiral columns and optimizing the mobile phase composition to achieve baseline resolution of the enantiomers.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a valuable tool for assessing the purity of volatile compounds. For the analysis of amines by GC, derivatization is often employed to improve chromatographic properties and prevent peak tailing. jfda-online.com This would involve reacting the amine with a suitable reagent to form a less polar and more volatile derivative. The purity of the sample can be determined by the relative area of the main peak in the chromatogram.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and the absolute configuration of a chiral molecule.
For this compound, a single-crystal X-ray diffraction study would unequivocally establish the connectivity of the atoms and the stereochemistry of the molecule. The resulting crystal structure would reveal the conformation of the bicyclic ring system and the spatial arrangement of the amine hydrochloride group. While the crystal structure for the title compound is not publicly available, structures of related bicyclic amine hydrochlorides, such as 7-azabicyclo[2.2.1]heptan-7-ium chloride, have been determined. iucr.org In these structures, the hydrogen bonding interactions between the ammonium (B1175870) group and the chloride anion play a significant role in the crystal packing. iucr.org
Illustrative Crystallographic Data for a Related Bicyclic Amine Hydrochloride
| Parameter | 7-azabicyclo[2.2.1]heptan-7-ium chloride |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 8.7848 (4) |
| b (Å) | 7.9626 (4) |
| c (Å) | 10.0894 (5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
This data is for a related compound and is provided for illustrative purposes. iucr.org
Future Research Directions and Emerging Opportunities for Bicyclo 2.2.1 Heptan 1 Amine Hydrochloride
Development of Novel and Sustainable Synthetic Routes
The synthesis of bicyclic amines, including derivatives of bicyclo[2.2.1]heptan-amine, often involves multi-step sequences that may rely on stoichiometric reagents and protecting group manipulations. ontosight.airesearchgate.netnih.gov For instance, common strategies can involve the reduction of azides or the amination of alcohols, which may use reagents like lithium aluminum hydride. nih.gov The development of more sustainable and efficient synthetic routes is a primary area for future research.
Key opportunities include:
Direct C-H Amination: A significant advancement would be the development of catalytic methods for the direct amination of C-H bonds on the bicyclo[2.2.1]heptane skeleton. This would represent a major step forward in atom economy, reducing the number of synthetic steps and minimizing waste.
Biocatalysis: The use of enzymes, such as transaminases, could offer highly selective and environmentally benign pathways to chiral bicyclo[2.2.1]heptan-amine derivatives. This approach circumvents the need for harsh reagents and can provide access to specific stereoisomers.
Flow Chemistry: Implementing continuous flow processes for the synthesis of bicyclo[2.2.1]heptan-1-amine hydrochloride could enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processing.
Mechanochemical Methods: Exploring solvent-free or low-solvent mechanochemical methods, such as ball milling, could reduce the environmental impact of the synthesis and potentially unlock novel reaction pathways.
Expansion of Catalytic Applications and Ligand Libraries
The inherent rigidity and defined stereochemistry of the bicyclo[2.2.1]heptane scaffold make its amine derivatives attractive candidates for use as chiral ligands in asymmetric catalysis. ontosight.ai While their potential has been recognized, a systematic exploration of their applications remains a fertile ground for research.
Future efforts in this area should focus on:
Ligand Library Development: The rational design and synthesis of a diverse library of chiral ligands derived from different isomers of bicyclo[2.2.1]heptan-amine are crucial. By modifying the amine functionality, a range of phosphines, N-heterocyclic carbenes (NHCs), and other coordinating groups can be introduced.
Asymmetric Catalysis: These newly developed ligands could be screened in a wide array of asymmetric transformations, including hydrogenation, hydrosilylation, C-C bond-forming reactions, and C-H functionalization. The unique steric profile of the bicyclic scaffold could impart high levels of stereocontrol.
Organocatalysis: Bicyclo[2.2.1]heptan-1-amine and its derivatives can serve as foundational structures for novel organocatalysts, leveraging the amine as a catalytic site for reactions such as Michael additions and aldol (B89426) reactions.
| Ligand Type Derived from Bicyclo[2.2.1]heptan-amine | Potential Catalytic Application | Desired Outcome |
| Chiral Phosphine Ligands | Asymmetric Hydrogenation, Cross-Coupling | High enantioselectivity in the synthesis of chiral molecules |
| N-Heterocyclic Carbene (NHC) Precursors | Metathesis, C-H Activation | Enhanced catalyst stability and novel reactivity |
| Bidentate N,N-Ligands | Asymmetric Transfer Hydrogenation | Efficient synthesis of chiral alcohols |
| Thiourea Derivatives | Asymmetric Organocatalysis | Stereocontrolled C-C and C-X bond formation |
Advanced Mechanistic Investigations Using State-of-the-Art Analytical Techniques
A deeper understanding of the reaction mechanisms underlying the synthesis and catalytic activity of bicyclo[2.2.1]heptan-1-amine derivatives is essential for rational improvement. Modern analytical techniques can provide unprecedented insight into reaction pathways, transition states, and catalyst behavior.
Promising research directions include:
In-situ Spectroscopy: The use of techniques like ReactIR (infrared), in-situ NMR (Nuclear Magnetic Resonance), and Raman spectroscopy can allow for real-time monitoring of reactions. This data is invaluable for identifying reactive intermediates, understanding reaction kinetics, and optimizing process conditions.
Kinetic Studies: Detailed kinetic analyses, such as Reaction Progress Kinetic Analysis (RPKA), can elucidate the order of reaction, catalyst activation and deactivation pathways, and the influence of various reaction parameters.
Structural Analysis of Catalytic Intermediates: When used as ligands, it is crucial to isolate and structurally characterize the resulting metal complexes. Techniques like X-ray crystallography can provide precise information on the coordination geometry, which is fundamental to understanding the mechanism of stereochemical induction. acs.org
Predictive Design of Functionalized Bicyclo[2.2.1]heptan-1-amine Derivatives through Computational Chemistry
Computational chemistry has become an indispensable tool for accelerating chemical research by predicting molecular properties and guiding experimental design. u-tokyo.ac.jp For bicyclo[2.2.1]heptan-1-amine derivatives, computational methods can be applied to both catalyst development and the design of molecules with specific biological functions. nih.govrsc.org
Key opportunities for future research are:
Catalyst Design: Density Functional Theory (DFT) calculations can be used to model transition states of catalytic cycles. u-tokyo.ac.jp This allows for the in-silico screening of potential ligands, predicting their effectiveness and stereoselectivity before committing to laboratory synthesis.
Structure-Property Relationships: Computational tools can predict key physicochemical properties (e.g., pKa, LogP, solubility) for novel derivatives, helping to prioritize synthetic targets. chemscene.com
Biomolecular Docking: For medicinal chemistry applications, molecular docking simulations can predict the binding modes and affinities of functionalized bicyclo[2.2.1]heptan-amine derivatives with biological targets like enzymes and receptors. nih.govrsc.org This approach is instrumental in the structure-based design of new therapeutic agents. nih.gov
Reaction Pathway Modeling: Computational modeling can be employed to investigate the feasibility of novel synthetic routes, identify potential byproducts, and understand complex reaction mechanisms at a molecular level.
| Computational Method | Application Area for Bicyclo[2.2.1]heptan-amine Derivatives | Research Goal |
| Density Functional Theory (DFT) | Catalyst and Ligand Design; Mechanistic Studies | Predict enantioselectivity; understand reaction pathways. u-tokyo.ac.jp |
| Molecular Dynamics (MD) | Conformation analysis of ligands and biomolecular complexes | Understand dynamic behavior and binding stability. |
| Molecular Docking | Medicinal Chemistry; Drug Design | Predict binding affinity and orientation at a biological target. nih.govrsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive Toxicology and Bioactivity | Correlate chemical structure with biological activity to guide design. |
Q & A
Q. What are the recommended synthetic routes for Bicyclo[2.2.1]heptan-1-amine hydrochloride, and how can purity be optimized?
this compound is typically synthesized via reductive amination of bicyclic ketones or through functionalization of pre-existing bicyclic frameworks. For example, in , bicyclo[2.2.1]heptan-2-amine hydrochloride is used as a precursor in urea synthesis via carbodiimide-mediated coupling. To optimize purity:
- Use column chromatography with polar solvents (e.g., methanol/dichloromethane) to separate amine salts.
- Employ recrystallization in ethanol/water mixtures for final purification .
- Monitor reaction progress using TLC (silica gel, ninhydrin staining) or LC-MS to detect intermediates.
Q. What spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR : Assign bridgehead protons (δ ~1.5–2.5 ppm) and amine protons (δ ~1.0–3.0 ppm, broad). The bicyclic framework shows distinct coupling patterns due to restricted rotation .
- FT-IR : Confirm the presence of NH3+ (stretching at ~2800–3000 cm⁻¹) and Cl⁻ (broad band ~3400 cm⁻¹) .
- X-ray crystallography : Resolve stereochemical ambiguities in the bicyclic system, particularly for enantiomeric derivatives (e.g., mecamylamine analogs) .
Q. How should researchers handle stability and storage challenges for this compound?
- Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the amine group.
- Avoid aqueous solutions at neutral pH; acidic conditions (pH <4) stabilize the hydrochloride salt .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., HCl loss or ring-opening) .
Advanced Research Questions
Q. How can retrosynthetic strategies be applied to design novel derivatives of this bicyclic amine?
- Use AI-powered synthesis tools (e.g., Template_relevance models) to predict one-step routes from norbornene derivatives or via ring-closing metathesis .
- Prioritize precursors with orthogonal protecting groups (e.g., Boc for amines) to enable regioselective functionalization .
- Validate proposed routes with DFT calculations to assess thermodynamic feasibility of ring strain relief .
Q. What experimental approaches resolve contradictions in stereochemical assignments for bicyclic amine derivatives?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers (e.g., (1R,2R,4S)- vs. (1S,2S,4R)-isomers) .
- NOESY NMR : Identify through-space correlations between bridgehead protons and substituents to confirm relative configurations .
- Single-crystal XRD : Compare experimental data with Cambridge Structural Database entries for validated stereochemical models .
Q. How do structural modifications of the bicyclic core influence pharmacological activity?
- Case study : Mecamylamine hydrochloride (N,2,3,3-tetramethyl derivative) acts as a nicotinic acetylcholine receptor antagonist. Key modifications include:
- Method : Perform radioligand binding assays (e.g., [3H]-epibatidine displacement) to quantify receptor affinity changes after structural tweaks .
Q. What analytical discrepancies arise when quantifying trace impurities in this compound?
- LC-MS pitfalls : Isobaric interference from dehydration byproducts (e.g., m/z shifts of –18 Da). Mitigate with high-resolution MS (Orbitrap/Q-TOF) .
- Ion chromatography : Detect residual chloride ions from incomplete salt formation; optimize using AgNO3 titration .
- Elemental analysis : Validate %C/%H/%N against theoretical values (±0.3% tolerance) to confirm stoichiometry .
Methodological Guidelines
Q. How should researchers report synthetic protocols for reproducibility?
- Follow Beilstein Journal of Organic Chemistry standards:
Q. What strategies validate the biological activity of bicyclic amine derivatives?
- In vitro : Screen against target proteins (e.g., GPCRs, ion channels) using fluorescence polarization or patch-clamp electrophysiology .
- In silico : Perform molecular docking (AutoDock Vina) to predict binding modes within receptor pockets .
- SAR studies : Systematically vary substituents (e.g., alkyl groups, halides) and correlate with IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
